![molecular formula C12H11F4NO B15315833 N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. This compound features a tetrafluorocyclobutyl group attached to a phenyl ring, which is further connected to an acetamide group. Its structure imparts distinct chemical and physical characteristics, making it valuable in various fields such as drug synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide typically involves the reaction of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-(2,2,3,3-tetrafluorocyclobutyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The aniline derivative is slowly added to the acetic anhydride solution while maintaining the temperature. The mixture is then stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification methods such as chromatography to achieve high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.
Industry: The compound is employed in the development of advanced materials, including coatings and adhesives, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorocyclobutyl group enhances the compound’s binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, facilitating strong and specific interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound features a trifluoromethyl group instead of a tetrafluorocyclobutyl group, resulting in different chemical and physical properties.
N4-substituted sulfonamides: These compounds contain sulfonamide moieties and exhibit different biological activities compared to N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide.
Uniqueness
This compound is unique due to its tetrafluorocyclobutyl group, which imparts distinct chemical stability and reactivity. This structural feature enhances its potential in various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F4NO |
|---|---|
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H11F4NO/c1-7(18)17-9-4-2-8(3-5-9)10-6-11(13,14)12(10,15)16/h2-5,10H,6H2,1H3,(H,17,18) |
Clave InChI |
CMCASSBLQHGSHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2CC(C2(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



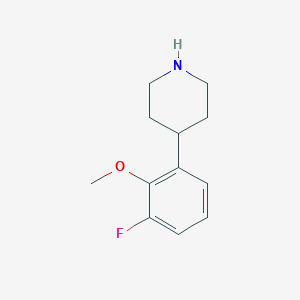
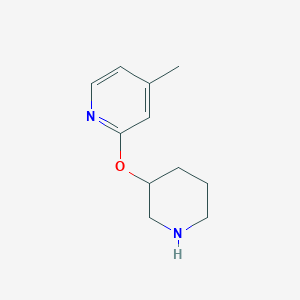
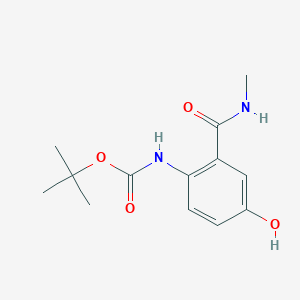
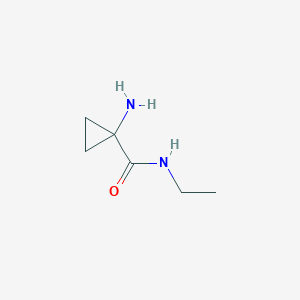

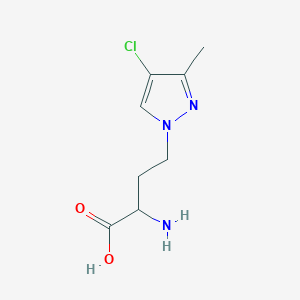
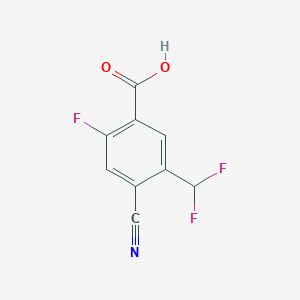
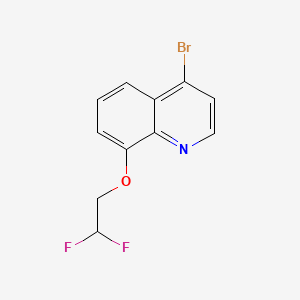
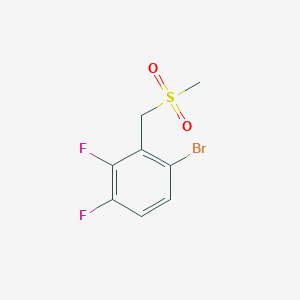
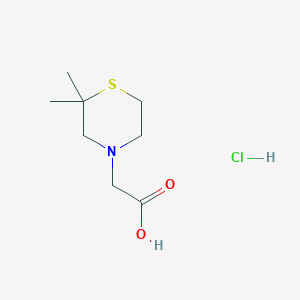
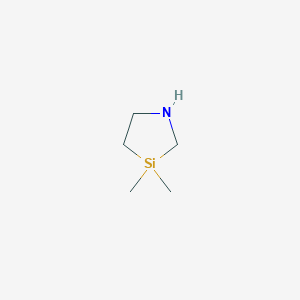
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)
